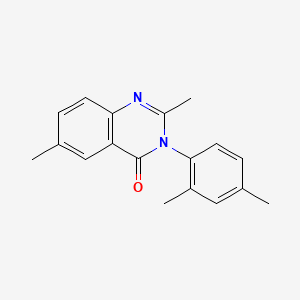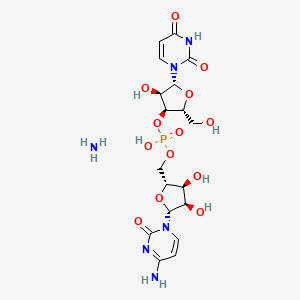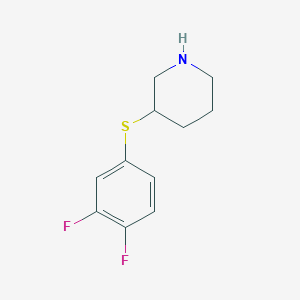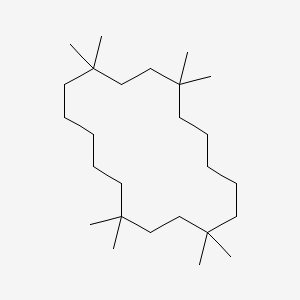
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane: is an organic compound with the molecular formula C26H52 . It is a cycloalkane with eight carbon atoms forming a ring, and each of these carbons is substituted with two methyl groups. This compound is known for its stability and unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane typically involves the cyclization of linear alkanes or the methylation of cyclooctadecane. The reaction conditions often require the presence of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where specific catalysts are used to enhance the yield and purity of the product. The exact methods can vary depending on the desired scale and application .
化学反应分析
Types of Reactions: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under UV light or in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution can introduce halogen atoms into the molecule .
科学研究应用
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their derivatives.
Biology: Its stability and non-reactivity make it useful in biological studies as a reference compound.
Medicine: Research into its potential medicinal properties is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes .
作用机制
The mechanism by which 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane exerts its effects is primarily through its structural stability and hydrophobic nature. It interacts with other molecules through van der Waals forces and can influence the behavior of other compounds in a mixture. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to act as a stabilizing agent in various chemical and biological systems .
相似化合物的比较
Cyclooctadecane: Similar in structure but lacks the methyl substitutions.
1,1,4,4-Tetramethyl-cyclooctadecane: Has fewer methyl groups, leading to different chemical properties.
1,1,4,4,10,10-Hexamethyl-cyclooctadecane: Intermediate in methyl substitution.
Uniqueness: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane is unique due to its high degree of methyl substitution, which imparts greater stability and distinct chemical properties compared to its less substituted counterparts .
属性
CAS 编号 |
23014-57-5 |
|---|---|
分子式 |
C26H52 |
分子量 |
364.7 g/mol |
IUPAC 名称 |
1,1,4,4,10,10,13,13-octamethylcyclooctadecane |
InChI |
InChI=1S/C26H52/c1-23(2)15-11-9-12-17-25(5,6)21-22-26(7,8)18-14-10-13-16-24(3,4)20-19-23/h9-22H2,1-8H3 |
InChI 键 |
JNSFDAQIIASDIH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCCC(CCC(CCCCCC(CC1)(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


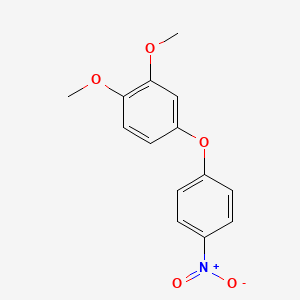

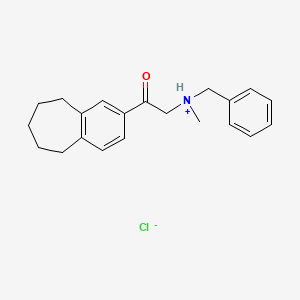
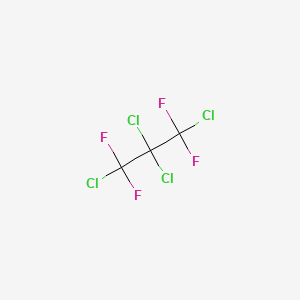
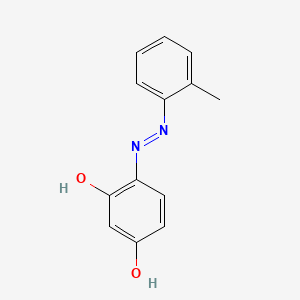
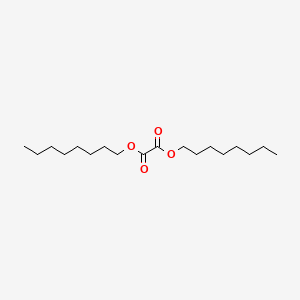
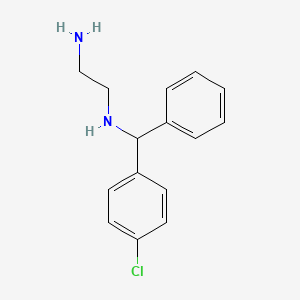

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
